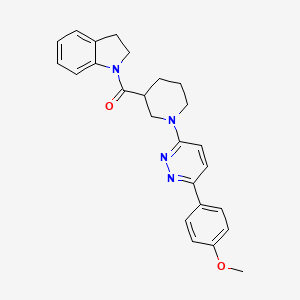

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone

Description

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone is a heterocyclic compound featuring:

- An indolin-1-yl moiety linked via a methanone group.

- A piperidin-3-yl ring substituted at the 1-position with a 6-(4-methoxyphenyl)pyridazin-3-yl group.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-12-13-24(27-26-22)28-15-4-6-20(17-28)25(30)29-16-14-19-5-2-3-7-23(19)29/h2-3,5,7-13,20H,4,6,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSSGPNQBRZUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Pyridazine Ring Formation: The pyridazine ring is often constructed through the condensation of hydrazine with a diketone or a similar precursor.

Piperidine Ring Synthesis: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

Coupling Reactions: The final step involves coupling the indole, pyridazine, and piperidine moieties using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the pyridazine ring using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyridazine ring can lead to dihydropyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Cancer Treatment

- Mechanism of Action : The compound has been identified as a potential inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), an enzyme implicated in various cancers. Inhibiting SHP2 can disrupt cancer cell signaling pathways, making it a target for cancer therapeutics .

- Case Studies : Research indicates that compounds similar to Indolin-1-yl derivatives have shown efficacy in treating hematological malignancies, including acute myeloid leukemia (AML) and neuroblastoma. These studies suggest that the compound could be developed further for clinical use in oncology .

-

Neuropharmacology

- Potential Neuroprotective Effects : Initial studies suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

- Research Findings : In vitro studies have indicated that related indoline derivatives can enhance neuronal survival under stress conditions, which warrants further investigation into their protective mechanisms and therapeutic applications .

-

Antidepressant Activity

- Serotonin Receptor Modulation : Some derivatives of indoline compounds have been shown to interact with serotonin receptors, suggesting potential applications in treating depression and anxiety disorders. The specific interactions of Indolin-1-yl with these receptors need to be elucidated through further pharmacological studies .

Research Tool Applications

- Biochemical Assays

- Drug Development

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Action |

|---|---|---|

| Cancer Treatment | SHP2 inhibition | Disruption of cancer cell signaling |

| Neuropharmacology | Neuroprotective effects | Modulation of neurotransmitter systems |

| Antidepressant Activity | Interaction with serotonin receptors | Potential treatment for depression |

| Research Tool | Biochemical assays | Study SHP2 role in signaling pathways |

| Drug Development | Lead compound for new pharmaceuticals | Scaffold for structural modifications |

Mechanism of Action

The mechanism of action of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Methanone Scaffolds

(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 19, )

- Key Differences :

- Indazole core vs. indoline in the target compound.

- Trifluoromethylphenyl substituent vs. 4-methoxyphenylpyridazine .

- Pharmacological Implications :

[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1, )

- Key Differences :

- Methanesulfonylphenyl substituent vs. 4-methoxyphenyl .

- Pyrazolo[3,4-d]pyrimidine core vs. pyridazine .

- Functional Impact :

Methanone-Linked Cannabinoid Derivatives

RCS-4 ((4-Methoxyphenyl)(1-pentylindol-3-yl)methanone, )

- Key Differences :

- Indole core vs. indoline .

- Pentyl chain at the indole nitrogen vs. piperidine-pyridazine in the target compound.

- Activity Insights: RCS-4 binds CB1 receptors with moderate affinity, suggesting the methoxyphenyl-methanone motif is critical for receptor engagement . The target compound’s piperidine-pyridazine moiety may confer selectivity for non-cannabinoid targets (e.g., kinases or GPCRs).

JWH-398 ((4-Chloronaphthalen-1-yl)(1-pentylindol-3-yl)methanone, )

- Key Differences :

- Chloronaphthyl vs. 4-methoxyphenylpyridazine .

Pyridazine-Containing Derivatives

[2-(1,1-Difluoro-3-phenylpropyl)-6-(4-methoxyphenyl)-imidazo[1,2-b]pyridazin-3-yl]-phenyl-methanone (Compound 9, )

- Key Similarities :

- Shared 4-methoxyphenyl and pyridazine motifs.

Structure-Activity Relationship (SAR) Trends

Substituent Effects on Bioactivity

Biological Activity

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone (commonly referred to as compound 7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 414.50 g/mol. The structure includes an indole moiety linked to a piperidine and pyridazine ring, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to Indolin-1-yl derivatives exhibit significant anticancer properties. For example, studies have shown that certain indolin-based compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell survival and proliferation.

A notable study demonstrated that a related indolin compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Anti-inflammatory Effects

Indolin derivatives have also been reported to possess anti-inflammatory properties. A study highlighted that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases . The anti-inflammatory mechanism may involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

The biological activity of this compound appears to be multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Modulation of Cell Signaling Pathways : The compound may interact with various receptors and kinases involved in cell signaling, leading to altered gene expression related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several case studies have been published regarding the biological activities of indolin derivatives:

- Case Study 1 : An indolin derivative demonstrated potent activity against glioblastoma cells, achieving a significant reduction in viability at low concentrations (IC50 = 0.5 µM). The study attributed this effect to the compound's ability to induce necroptosis and autophagy .

- Case Study 2 : Another study focused on the anti-inflammatory properties of a structurally similar compound, which showed a reduction in edema in animal models by inhibiting cytokine release (ED50 = 10 mg/kg) .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for Indolin-1-yl(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-3-yl)methanone, and how can reaction yields be optimized?

Methodological Answer:

- Key Steps :

- Piperidine-Pyridazine Core Assembly : Use Suzuki-Miyaura coupling for pyridazine functionalization, as demonstrated in structurally similar compounds (e.g., pyridazin-3-yl-piperidine derivatives) .

- Methanone Linkage : Employ coupling reagents like EDCI/HOBt for amide bond formation between indoline and the piperidine-pyridazine intermediate .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency. Avoid protic solvents to prevent undesired side reactions .

- Yield Optimization :

- Use catalytic Pd(PPh₃)₄ (0.5–1 mol%) for cross-coupling steps.

- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- Primary Techniques :

- NMR Spectroscopy :

- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., indoline C2-H and pyridazine C3-H) .

- ¹³C NMR : Verify carbonyl (C=O) resonance at ~170 ppm .

2. High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <3 ppm error. - Data Contradiction Resolution :

Q. How should researchers design initial pharmacological assays to evaluate in vitro activity?

Methodological Answer:

- Assay Design :

- Target Selection : Prioritize kinases (e.g., PI3Kα) or GPCRs based on structural analogs with piperidine-pyridazine motifs .

- Concentration Range : Test 0.1–100 µM in triplicate, using DMSO controls (<0.1% final concentration).

- Cell Lines : Use HEK293 or HeLa cells transfected with target receptors for specificity validation .

- Data Interpretation :

- Normalize activity to reference inhibitors (e.g., Wortmannin for PI3Kα) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s binding mode to PI3Kα, and what parameters minimize computational error?

Methodological Answer:

- Protocol :

- Protein Preparation : Retrieve PI3Kα structure (PDB: 4L23), remove water, add polar hydrogens, and assign AMBER charges .

- Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and convert to .pdbqt with AutoDockTools.

- Docking : Use AutoDock Vina with a 20 ų grid centered on the ATP-binding site.

- Error Mitigation :

- Run 50 independent simulations; cluster poses by RMSD (<2.0 Å). Validate with MM-GBSA binding energy calculations .

Q. How do structural modifications (e.g., methoxy → ethoxy substitution) affect pharmacokinetic properties?

Methodological Answer:

- SAR Analysis :

- Key Findings :

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy in rodent models?

Methodological Answer:

- Experimental Framework :

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.